乙酰谷酰胺铝

科学研究应用

作用机制

乙酰谷酰胺铝作为谷氨酰胺的前体发挥作用,这意味着它在体内被转化为谷氨酰胺。谷氨酰胺是一种重要的氨基酸,是谷氨酸的前体,谷氨酸是大脑中重要的神经递质。 乙酰谷酰胺铝转化为谷氨酰胺增强了其效力和稳定性,使其能够更有效地发挥作用 . 所涉及的分子靶点和途径包括谷氨酸能系统,该系统在认知功能和神经保护中起关键作用 .

生化分析

Biochemical Properties

Aceglutamide Aluminum functions as a prodrug to glutamine with improved potency and stability . As a derivative of glutamine, it may interact with enzymes, proteins, and other biomolecules involved in glutamine metabolism

Cellular Effects

It is used as a psychostimulant and nootropic, suggesting it may influence neuronal function . It is also used in the treatment of ulcers, indicating it may have effects on gastric cells .

Molecular Mechanism

As a prodrug to glutamine, it may exert its effects through the metabolic pathways of glutamine

Metabolic Pathways

Aceglutamide Aluminum is involved in the metabolic pathways of glutamine, as it is a prodrug to glutamine . It may interact with enzymes or cofactors involved in glutamine metabolism

准备方法

乙酰谷酰胺铝可以通过L-谷氨酰胺的乙酰化合成。反应涉及在受控条件下使用乙酸酐作为乙酰化剂。 然后通过结晶纯化产品,得到乙酰谷酰胺铝的白色晶体 . 工业生产方法涉及类似的合成路线,但规模更大,通过优化反应条件和纯化技术,确保高纯度和高收率 .

化学反应分析

乙酰谷酰胺铝会发生各种化学反应,包括:

水解: 在水溶液中,乙酰谷酰胺铝可以水解生成L-谷氨酰胺和乙酸。

氧化: 它可以发生氧化反应,尤其是在强氧化剂存在的情况下,导致形成相应的氧化物。

这些反应中常用的试剂包括用于水解的水,用于氧化的过氧化氢等氧化剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物是L-谷氨酰胺、乙酸和乙酰谷酰胺铝的取代衍生物 .

相似化合物的比较

乙酰谷酰胺铝类似于其他乙酰化氨基酸,如N-乙酰天冬氨酸和N-乙酰谷氨酸。 它在作为精神兴奋剂和抗溃疡剂方面的双重作用是独一无二的 . 其他类似化合物包括:

N-乙酰天冬氨酸: 主要参与大脑代谢。

N-乙酰谷氨酸: 在尿素循环中发挥作用。

瓜氨酸: 参与一氧化氮循环,并具有心血管益处.

属性

IUPAC Name |

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

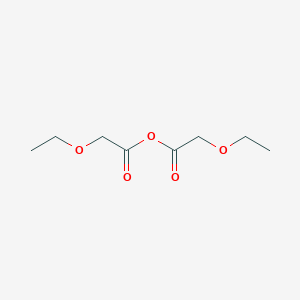

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?

A1: While the exact mechanism remains unclear, research suggests aceglutamide aluminum might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, aceglutamide aluminum demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []

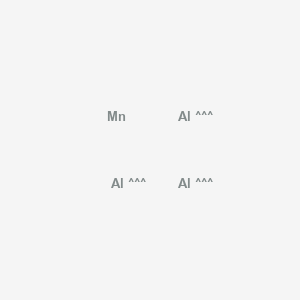

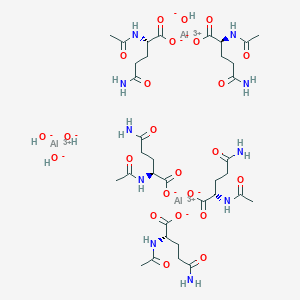

Q2: What is the chemical formula and molecular weight of aceglutamide aluminum?

A2: Aceglutamide aluminum, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []

Q3: Are there specific formulations designed to improve the palatability of aceglutamide aluminum?

A3: Yes, research indicates that incorporating carageenan into formulations with aceglutamide aluminum can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []

Q4: How stable is aceglutamide aluminum in aqueous solutions or suspensions?

A4: Aceglutamide aluminum, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []

Q5: How is aceglutamide aluminum absorbed in the body, and what happens to it after absorption?

A5: Studies in healthy volunteers demonstrate that aluminum from aceglutamide aluminum is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []

Q6: Are there any established analytical methods for quantifying aceglutamide aluminum and its related substances?

A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying aceglutamide aluminum and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]

Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to aceglutamide aluminum?

A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.

Q8: Are there any known safety concerns associated with long-term aceglutamide aluminum use?

A8: While aceglutamide aluminum is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.

Q9: What research infrastructure and resources are available for researchers interested in studying aceglutamide aluminum?

A9: Researchers can leverage various tools and resources, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。